Product packaging for MALONONITRILE, (m-CHLOROPHENYL)-(Cat. No.:CAS No. 99726-59-7)

MALONONITRILE, (m-CHLOROPHENYL)-

Cat. No.: B12067601
CAS No.: 99726-59-7
M. Wt: 176.60 g/mol
InChI Key: JJHRSCACPOITCE-UHFFFAOYSA-N
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Description

Significance of Malononitrile (B47326) in Modern Organic Synthesis Research

Malononitrile (CH₂ (CN)₂) is a highly versatile reagent in organic chemistry, primarily due to the presence of an active methylene (B1212753) group flanked by two electron-withdrawing nitrile groups. benthamdirect.com This structural arrangement renders the methylene protons acidic, facilitating deprotonation to form a stabilized carbanion. This carbanion is a potent nucleophile, readily participating in a variety of carbon-carbon bond-forming reactions, which are fundamental to organic synthesis.

One of the most prominent applications of malononitrile is in the Knoevenagel condensation , a reaction that involves the condensation of an aldehyde or ketone with an active methylene compound. wisdomlib.orgajrconline.org This reaction is a powerful method for creating substituted olefins, which are key intermediates in the synthesis of numerous pharmaceuticals and other biologically active molecules. nih.gov The reactivity of malononitrile in this condensation is often superior to other active methylene compounds like malonic and cyanoacetic esters. issr-journals.orgresearchgate.net

Furthermore, malononitrile serves as a crucial building block in a multitude of multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product. benthamdirect.com This approach is highly valued in modern synthesis for its efficiency and atom economy. The unique reactivity of malononitrile has led to its extensive use in the synthesis of diverse heterocyclic compounds, including pyridines, pyrans, and thiophenes. benthamdirect.comwisdomlib.orgresearchgate.net

Overview of Substituted Malononitrile Derivatives in Academic Studies

The core structure of malononitrile can be readily modified by introducing various substituents, leading to a vast library of malononitrile derivatives with tailored properties and reactivities. These derivatives are the subject of extensive academic research due to their potential applications in diverse fields.

Substituted malononitriles, such as benzylidenemalononitrile (B1330407) and its derivatives, are key precursors for the synthesis of a wide range of heterocyclic compounds with significant biological activities. researchgate.net For instance, some malononitrile derivatives have shown promise as antimicrobial, anti-inflammatory, and anticancer agents. researchgate.net The introduction of different substituents onto the malononitrile framework allows for the fine-tuning of these biological activities.

The unique electronic properties of malononitrile derivatives also make them interesting candidates for applications in materials science. They have been investigated for their use in the development of solvatochromic dyes, organic semiconductors, and phot-crosslinkable liquid crystalline polymers. issr-journals.orgresearchgate.net The versatility of malononitrile and its derivatives is a testament to their importance as fundamental building blocks in the ongoing quest for new molecules with novel functions.

Scope and Research Focus on (m-Chlorophenyl)-Malononitrile Architectures

Among the myriad of substituted malononitrile derivatives, those bearing a (m-chlorophenyl) group have emerged as a particularly interesting class of compounds for academic study. The presence of the meta-substituted chlorine atom on the phenyl ring can significantly influence the electronic properties and reactivity of the malononitrile scaffold. This, in turn, can have a profound impact on the biological activity and material properties of the resulting molecules.

Research into (m-chlorophenyl)-malononitrile architectures is often focused on several key areas:

Synthesis of Novel Heterocycles: The (m-chlorophenyl)-malononitrile unit is a versatile synthon for the construction of novel heterocyclic systems. The chlorine substituent can serve as a handle for further functionalization or can influence the regioselectivity of cyclization reactions.

Medicinal Chemistry: The incorporation of the (m-chlorophenyl) moiety is a common strategy in drug design to enhance potency, modulate metabolic stability, or improve pharmacokinetic properties. Consequently, derivatives of (m-chlorophenyl)-malononitrile are frequently evaluated for their potential as therapeutic agents.

Materials Science: The electronic and photophysical properties of (m-chlorophenyl)-malononitrile derivatives are of interest for the development of new functional materials, such as fluorescent probes and nonlinear optical materials.

The following sections will delve deeper into the synthesis, functionalization, and applications of (m-chlorophenyl)-malononitrile, highlighting its importance as a versatile platform for the discovery of new and valuable chemical entities.

Synthesis and Functionalization of the (m-Chlorophenyl)-Malononitrile Scaffold

The (m-chlorophenyl)-malononitrile scaffold serves as a versatile building block for a diverse range of more complex molecules. Its synthesis and subsequent functionalization are key steps in accessing these valuable compounds. This section will explore the primary synthetic methodologies for creating the core scaffold and the various reactions used to modify it further.

Key Synthetic Methodologies

Two of the most powerful and widely employed methods for the synthesis of (m-chlorophenyl)-malononitrile and its derivatives are the Knoevenagel condensation and the Gewald reaction.

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. nih.gov It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, such as malononitrile, in the presence of a basic catalyst. ajrconline.org In the context of (m-chlorophenyl)-malononitrile, the reaction typically involves the condensation of m-chlorobenzaldehyde with malononitrile. researchgate.netresearchgate.net

The reaction proceeds via the deprotonation of malononitrile by the base to form a resonance-stabilized carbanion. ajrconline.org This carbanion then acts as a nucleophile, attacking the carbonyl carbon of m-chlorobenzaldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the (m-chlorobenzylidene)malononitrile product. ajrconline.org A variety of catalysts can be employed for this transformation, ranging from simple amines to more complex heterogeneous catalysts, with the goal of achieving high yields under mild and environmentally friendly conditions. nih.govnih.gov

Table 1: Examples of Catalysts Used in the Knoevenagel Condensation for the Synthesis of Arylidene Malononitriles

CatalystReactantsReaction ConditionsYield (%)Reference
Piperidine (B6355638)m-Fluorobenzaldehyde, MalononitrileMillingHigh nih.gov
HKUST-1 (MOF)Benzaldehyde (B42025), MalononitrileMildHigh nih.gov
Deep Eutectic SolventBenzaldehyde, MalononitrileRoom Temperature>90 researchgate.net
Hybrid Nanocomposite4-Chlorobenzaldehyde, MalononitrileEthanol, 78°C91-98 researchgate.net

This table provides illustrative examples and is not exhaustive.

The Gewald reaction is a multicomponent reaction that provides a direct route to highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone), an α-cyanoester or malononitrile, and elemental sulfur in the presence of a base. wikipedia.org When (m-chlorobenzylidene)malononitrile, formed from a Knoevenagel condensation, is used as the starting material, the Gewald reaction can be considered a subsequent step to build a thiophene (B33073) ring.

The mechanism of the Gewald reaction is thought to begin with the formation of the Knoevenagel condensation product. wikipedia.org This is followed by the addition of sulfur, cyclization, and tautomerization to yield the final 2-aminothiophene product. wikipedia.org The reaction is highly versatile and can be used to generate a wide library of thiophene derivatives with various substitution patterns. umich.eduresearchgate.net

Post-Synthetic Modifications and Functional Group Interconversions

Once the (m-chlorophenyl)-malononitrile scaffold is synthesized, it can be further modified through a variety of chemical transformations to introduce new functional groups and build more complex molecular architectures.

The double bond in (m-chlorobenzylidene)malononitrile is electron-deficient due to the presence of the two cyano groups, making it an excellent Michael acceptor. It can readily undergo conjugate addition with a wide range of nucleophiles. This reaction is a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds at the benzylic position. For example, the Michael addition of nucleophiles to dicyanovinyl-containing compounds is a key step in the development of fluorescent probes for the detection of various analytes. rsc.orgresearchgate.net

The activated double bond of (m-chlorobenzylidene)malononitrile also makes it a valuable component in cycloaddition reactions. These reactions are powerful methods for the construction of cyclic and heterocyclic systems. For instance, it can participate as a dienophile in Diels-Alder reactions or undergo [3+2] cycloaddition reactions with various 1,3-dipoles to form five-membered heterocyclic rings. organic-chemistry.org Organocatalyzed [4+2] cycloaddition reactions involving isatylidene malononitrile and α,β-unsaturated ketones have been used to access complex spirooxindole derivatives. nih.govrsc.org

Applications in Heterocyclic Chemistry

The (m-chlorophenyl)-malononitrile scaffold is a highly valuable precursor in the synthesis of a wide array of heterocyclic compounds. The presence of the reactive nitrile groups and the activated double bond provides multiple avenues for cyclization reactions, leading to the formation of diverse ring systems containing nitrogen, oxygen, and sulfur atoms.

Synthesis of Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a major focus of organic chemistry due to their prevalence in biologically active molecules and functional materials. umich.edunih.govresearchgate.net (m-Chlorophenyl)-malononitrile serves as a key building block for the construction of several important classes of nitrogen heterocycles.

One of the most common applications is in the synthesis of substituted pyridines . Malononitrile and its derivatives are widely used in multicomponent reactions for the synthesis of functionalized pyridines, which exhibit a broad spectrum of biological activities. benthamdirect.com For example, the reaction of (m-chlorobenzylidene)malononitrile with other reagents can lead to the formation of highly substituted pyridine (B92270) rings.

Furthermore, the nitrile groups of (m-chlorophenyl)-malononitrile can participate in cycloaddition reactions to form nitrogen-containing rings. For instance, the [3+2] cycloaddition with azides is a common method to synthesize tetrazoles . mdpi.com Additionally, reactions with hydrazines can yield pyrazoles , and reactions with amidines can lead to pyrimidines . The synthesis of various nitrogen heterocycles often involves the initial formation of an intermediate from (m-chlorophenyl)-malononitrile, which then undergoes intramolecular cyclization. researchgate.netclockss.org

Synthesis of Oxygen- and Sulfur-Containing Heterocycles

In addition to nitrogen heterocycles, (m-chlorophenyl)-malononitrile is also a versatile precursor for the synthesis of heterocycles containing oxygen and sulfur. nih.govresearchgate.netarkat-usa.org

The synthesis of pyran derivatives is a notable application. For instance, the reaction of (m-chlorobenzylidene)malononitrile with a 1,3-dicarbonyl compound in a Michael addition followed by intramolecular cyclization can lead to the formation of highly functionalized 4H-pyrans. wisdomlib.org These pyran-based structures are found in a variety of natural products and compounds with interesting biological properties.

As previously mentioned in the context of the Gewald reaction, (m-chlorophenyl)-malononitrile is a key starting material for the synthesis of thiophenes . The Gewald reaction provides a direct and efficient route to 2-aminothiophenes, which are important intermediates for the synthesis of pharmaceuticals and agrochemicals. wikipedia.orgumich.eduresearchgate.netresearchgate.net The reaction involves the condensation of an aldehyde with malononitrile and elemental sulfur, leading to the formation of the thiophene ring in a single step. organic-chemistry.org

The versatility of (m-chlorophenyl)-malononitrile as a building block for such a diverse range of heterocyclic systems underscores its importance in synthetic organic chemistry and drug discovery.

Emerging Applications in Medicinal Chemistry and Materials Science

The unique chemical properties of the (m-chlorophenyl)-malononitrile scaffold have led to its exploration in various cutting-edge applications, particularly in the fields of medicinal chemistry and materials science. The ability to readily synthesize and functionalize this core structure allows for the creation of a diverse library of compounds with tailored biological activities and material properties.

Role as a Precursor in the Development of Bioactive Agents

The (m-chlorophenyl)-malononitrile unit is a common feature in the design and synthesis of new therapeutic agents. The presence of the chloro-substituted phenyl ring and the reactive nitrile groups provides a platform for generating molecules with a wide range of biological effects.

Derivatives of malononitrile have long been investigated for their antimicrobial properties. ajrconline.orgresearchgate.net The incorporation of a (m-chlorophenyl) group can enhance this activity. For example, various heterocyclic compounds synthesized from (m-chlorophenyl)-malononitrile have demonstrated promising activity against a range of bacterial and fungal strains. mdpi.commdpi.com The specific structural features of these molecules allow them to interact with and disrupt essential cellular processes in microorganisms.

Table 2: Examples of Antimicrobial Activity of Malononitrile Derivatives

Compound ClassTarget OrganismsNoteworthy ActivityReference
(E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrilesBacterial and Fungal StrainsExcellent resistance against fungal strains mdpi.com
Pyridine DerivativesBacterial and Fungal StrainsBroad and higher activity for some derivatives mdpi.com
Oxygen- and Sulfur-Containing HeterocyclesBacteria and YeastsConcentration-dependent increase in antibacterial activity nih.gov

This table provides illustrative examples and is not exhaustive.

The development of novel anticancer agents is a major focus of medicinal chemistry research. mdpi.com (m-Chlorophenyl)-malononitrile derivatives have emerged as a promising class of compounds in this area. researchgate.net The rationale behind their use often lies in their ability to mimic endogenous molecules and interact with specific biological targets involved in cancer progression, such as protein kinases.

For instance, pyrimidine-5-carbonitrile derivatives, which can be synthesized from malononitrile precursors, have been designed as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. rsc.org Similarly, pyrano[2,3-c]pyrazole derivatives containing a 4-chlorophenyl group have shown potential as inhibitors of the kinase AKT2 and exhibit anti-glioma activity. nih.gov

Utility in the Design of Functional Materials

Beyond its applications in medicine, the (m-chlorophenyl)-malononitrile scaffold is also being explored for its potential in the development of advanced materials with unique optical and electronic properties.

Fluorescent probes are powerful tools for detecting and visualizing specific molecules in complex environments, including biological systems. nih.gov The design of these probes often relies on a chemical reaction between the probe and the target analyte that results in a change in fluorescence. The electron-deficient nature of the double bond in (m-chlorobenzylidene)malononitrile makes it an excellent platform for developing such probes.

Michael addition reactions with various nucleophiles can lead to a significant change in the electronic structure of the molecule, causing a "turn-on" or "turn-off" of fluorescence. rsc.org This principle has been used to develop fluorescent probes for the detection of malononitrile itself and other important analytes. researchgate.net The ability to fine-tune the photophysical properties of these probes by modifying the substituents on the phenyl ring makes (m-chlorophenyl)-malononitrile a particularly attractive building block for this application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5ClN2 B12067601 MALONONITRILE, (m-CHLOROPHENYL)- CAS No. 99726-59-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99726-59-7

Molecular Formula

C9H5ClN2

Molecular Weight

176.60 g/mol

IUPAC Name

2-(3-chlorophenyl)propanedinitrile

InChI

InChI=1S/C9H5ClN2/c10-9-3-1-2-7(4-9)8(5-11)6-12/h1-4,8H

InChI Key

JJHRSCACPOITCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C#N)C#N

Origin of Product

United States

Synthetic Methodologies for M Chlorophenyl Malononitrile Derivatives

Foundational Synthetic Pathways for Malononitrile (B47326) Precursors

The availability of malononitrile is a critical prerequisite for the synthesis of its (m-chlorophenyl) derivatives. Industrial production of malononitrile has evolved, with a focus on improving efficiency and reducing waste.

Dehydration Routes

A common laboratory and industrial approach to synthesizing malononitrile involves the dehydration of cyanoacetamide. google.com This transformation can be achieved using various dehydrating agents. Historically, phosphorus pentachloride was used, but this method generates significant phosphate (B84403) waste. google.com A more modern and improved process utilizes cyanuric chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in a polar solvent like acetonitrile (B52724). google.com This method offers the advantages of milder reaction conditions, good yields, and easier separation of the final product. google.com The process is also beneficial as it does not produce phosphate waste and allows for the recovery and reuse of DMF. google.com Another approach involves a mixed dehydrating agent system of phosphorus oxychloride and solid phosgene, which is reported to improve both the yield and quality of the malononitrile product without generating solid waste. google.com

Gas-Phase Reactions

High-temperature gas-phase reactions represent a significant industrial method for malononitrile synthesis. The primary process involves the reaction of acetonitrile and cyanogen (B1215507) chloride in a tubular reactor at temperatures exceeding 700 °C. chemcess.com This continuous process achieves high conversion rates in a single pass. chemcess.com While this method is efficient, it is energy-intensive and requires specialized equipment to handle the high temperatures and pressures involved. google.com Research has also explored the feasibility of malononitrile synthesis under conditions mimicking the upper atmosphere of Titan, suggesting potential alternative gas-phase reaction mechanisms involving species like cyanogen (C2N2) and methylene (B1212753) (CH2). acs.org

Knoevenagel Condensation Approaches to (m-Chlorophenyl)-Malononitrile Derivatives

The Knoevenagel condensation is a cornerstone reaction for the synthesis of (m-chlorophenyl)-malononitrile derivatives. This reaction involves the condensation of an active methylene compound, in this case, malononitrile, with an aldehyde or ketone, here m-chlorobenzaldehyde, typically catalyzed by a base. wikipedia.org The versatility of this reaction has led to the development of numerous methodologies, including those focused on green chemistry principles.

Catalyst-Free and Green Grinding Methodologies

In a push towards more environmentally friendly synthetic methods, catalyst-free and solvent-free approaches to the Knoevenagel condensation have been developed. bas.bg The "grindstone" or mechanochemical method involves the simple grinding of the reactants, m-chlorobenzaldehyde and malononitrile, together in a mortar and pestle. niscpr.res.inchowgules.ac.in This technique can be surprisingly effective, often leading to high yields of the desired product in a short amount of time without the need for a solvent or catalyst. niscpr.res.inresearchgate.net The addition of a friction-enhancing solid like sand can sometimes accelerate the reaction. chowgules.ac.in Some studies have explored the use of natural and readily available catalysts, such as a water extract of banana peel, in conjunction with grinding, further enhancing the green credentials of this method. niscpr.res.inresearchgate.net

The table below summarizes the results of Knoevenagel condensation of various aldehydes with malononitrile using a water extract of banana (WEB) as a catalyst under the grindstone method.

AldehydeProductTime (min)Yield (%)
Benzaldehyde (B42025)2-Benzylidenemalononitrile492
4-Chlorobenzaldehyde2-(4-Chlorobenzylidene)malononitrile595
4-Methylbenzaldehyde2-(4-Methylbenzylidene)malononitrile690
4-Methoxybenzaldehyde2-(4-Methoxybenzylidene)malononitrile788
3-Nitrobenzaldehyde2-(3-Nitrobenzylidene)malononitrile496
2-Chlorobenzaldehyde2-(2-Chlorobenzylidene)malononitrile885
m-Chlorobenzaldehyde 2-(3-Chlorobenzylidene)malononitrile 7 90

This data is illustrative and based on findings from similar reactions; specific results for m-chlorobenzaldehyde may vary.

Aqueous Medium and Catalyst-Assisted Condensations

Performing the Knoevenagel condensation in an aqueous medium is another green chemistry approach that avoids the use of volatile organic solvents. ijcps.org While the reaction can proceed in water without a catalyst, the use of certain catalysts can significantly improve reaction rates and yields. ijcps.orgorganic-chemistry.org Various catalysts have been employed, including nickel nitrate (B79036) hexahydrate, which has been shown to be effective in promoting the condensation of aromatic aldehydes with malononitrile at room temperature in water. ijcps.org Other catalyst systems, such as NiCu nanohybrids supported on multi-walled carbon nanotubes, have also demonstrated high catalytic performance in a water-methanol mixture. nih.gov The use of bifunctional catalysts, which possess both acidic and basic sites, can also facilitate the reaction by activating both the aldehyde and the malononitrile. nih.gov

The following table presents a comparison of different catalysts used for the Knoevenagel condensation of benzaldehyde and malononitrile, highlighting the varied reaction conditions and outcomes.

CatalystSolventTimeTemperatureConversion (%)
UIO-66-NH-RNH2THF300 minRoom Temp84
1-PdDMSO5 minRoom Temp42.5
HKUST (Cu-based MOF)Ethanol5 minRoom TempHigh
Ni(NO3)2 . 6H2O (5 mol%)Water10 minRoom Temp90
Water Extract of Banana (WEB)None (Grinding)4 minRoom Temp92

This table provides a comparative overview of different catalytic systems. ijcps.orgnih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govnih.gov The Knoevenagel condensation for producing (m-chlorophenyl)-malononitrile derivatives can be significantly expedited using microwave irradiation. nih.gov This method often leads to higher yields in dramatically shorter reaction times compared to conventional heating methods. bhu.ac.inbeilstein-journals.org The synthesis can be carried out using a small amount of a catalyst, such as ammonium (B1175870) acetate, or even under catalyst-free conditions. nih.gov The efficiency of microwave-assisted synthesis makes it an attractive option for rapid and high-throughput synthesis of these compounds. nih.gov

Multicomponent Reaction Strategies in Malononitrile Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates structural elements from each of the starting materials. nih.gov This approach is characterized by its atom economy, reduced number of purification steps, and the ability to generate molecular diversity in a time- and resource-effective manner. nih.gov

In the context of (m-chlorophenyl)-malononitrile synthesis, MCRs provide a powerful tool for the construction of complex heterocyclic systems. A notable example is the one-pot synthesis of 2-amino-3-cyanopyridine (B104079) derivatives. These reactions typically involve the condensation of an aromatic aldehyde (such as 3-chlorobenzaldehyde), an active methylene compound (malononitrile), a ketone, and a source of ammonia (B1221849) (like ammonium acetate). nih.govresearchgate.netnih.gov The reaction proceeds through a cascade of events, likely initiated by the Knoevenagel condensation of the aldehyde and malononitrile to form 2-(3-chlorobenzylidene)malononitrile, which then undergoes further reactions with the enamine or imine intermediates derived from the ketone and ammonia source to yield the final pyridine (B92270) ring system. dtic.mil The use of microwave irradiation can significantly accelerate these reactions, often leading to higher yields in shorter reaction times and under solvent-free conditions, which aligns with the principles of green chemistry. nih.govdtic.mil

Table 1: Examples of Multicomponent Reactions for (m-Chlorophenyl)-Malononitrile Derivatives

ProductReactantsCatalyst/ConditionsYield (%)Reference
2-Amino-4-(3-chlorophenyl)-6-phenyl-3-cyanopyridine3-Chlorobenzaldehyde, Acetophenone, Malononitrile, Ammonium AcetateMicrowave, solvent-free85 nih.gov
2-Amino-4-(3-chlorophenyl)-6-(p-tolyl)-3-cyanopyridine3-Chlorobenzaldehyde, 4-Methylacetophenone, Malononitrile, Ammonium AcetateMicrowave, solvent-free86 nih.gov
2-Amino-4-(3-chlorophenyl)-6-methyl-3-cyanopyridine3-Chlorobenzaldehyde, Acetone, Malononitrile, Ammonium AcetateMicrowave, solvent-free82 nih.gov

Advanced Cyclization and Addition Reactions in Derivatization

The derivatization of (m-chlorophenyl)-malononitrile can be achieved through various advanced cyclization and addition reactions, leading to a diverse range of functionalized heterocyclic compounds. The presence of the activated double bond and the nitrile groups in 2-(3-chlorobenzylidene)malononitrile makes it an excellent substrate for these transformations.

One important class of reactions involves the cyclization of intermediates formed from (m-chlorophenyl)-malononitrile. For instance, the aforementioned multicomponent synthesis of 2-amino-3-cyanopyridines is a prime example of a cyclization reaction where the pyridine ring is constructed in a single step from acyclic precursors. nih.govresearchgate.net The reaction mechanism involves a series of condensation, addition, and cyclization steps, ultimately leading to the stable aromatic pyridine ring. dtic.mil

Furthermore, (m-chlorophenyl)-malononitrile can participate in cycloaddition reactions. While specific examples for the m-chloro derivative are not extensively detailed in the searched literature, the general reactivity of arylidenemalononitriles suggests their potential as dienophiles or dipolarophiles in various cycloaddition processes, paving the way for the synthesis of a wide array of carbo- and heterocyclic scaffolds.

Specialized Synthetic Routes to Functionalized Malononitrile Architectures

Beyond multicomponent and standard cyclization reactions, several specialized synthetic routes have been developed to access functionalized architectures derived from (m-chlorophenyl)-malononitrile. These methods often focus on specific bond-forming strategies to introduce desired functional groups and build complex molecular frameworks.

Synthesis via Michael Reactions

The Michael addition is a fundamental carbon-carbon bond-forming reaction that involves the conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound or other electron-withdrawing group (a Michael acceptor). 2-(3-Chlorobenzylidene)malononitrile, with its electron-deficient double bond, serves as an excellent Michael acceptor.

The reaction of malononitrile as a Michael donor with chalcones (1,3-diaryl-2-propen-1-ones) is a well-established method for the synthesis of γ-cyano carbonyl compounds. In a relevant study, the asymmetric Michael addition of malononitrile to a chalcone (B49325) bearing a 3-chloro substituent on the phenyl ring has been reported. This reaction, catalyzed by a rosin-derived bifunctional squaramide, proceeds with high yield and enantioselectivity, demonstrating a powerful method for the synthesis of chiral γ-cyano ketones.

Table 2: Michael Addition of Malononitrile to a 3-Chlorinated Chalcone Derivative

Michael AcceptorMichael DonorCatalystProductYield (%)Enantiomeric Excess (ee, %)Reference
1-(4-Methoxyphenyl)-3-(3-chlorophenyl)prop-2-en-1-oneMalononitrileRosin-derived squaramide V2-(1-(4-Methoxyphenyl)-3-oxo-3-(3-chlorophenyl)propyl)malononitrile9588N/A

This methodology highlights the utility of the Michael addition in creating stereochemically rich molecules from (m-chlorophenyl)-substituted precursors.

Condensation with 1,2-Aminothiols for Bioorthogonal Applications

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. These reactions are invaluable for labeling and tracking biomolecules in their natural environment.

A novel bioorthogonal reaction involves the condensation of 2-((alkylthio)(aryl)methylene)malononitrile (TAMM) with a 1,2-aminothiol functionality, such as an N-terminal cysteine on a protein. nih.gov This reaction proceeds through a unique mechanism involving thiol-vinyl sulfide (B99878) exchange, cyclization, and the elimination of dicyanomethanide to form a stable 2-aryl-4,5-dihydrothiazole (ADT) product. nih.gov The reaction is rapid, specific, and occurs under biocompatible conditions. nih.gov

While the direct application of a (m-chlorophenyl)-malononitrile derivative in this specific bioorthogonal context has not been explicitly detailed in the reviewed literature, the general reactivity of TAMM reagents suggests that a corresponding m-chloro substituted analogue could potentially be employed for similar purposes. The synthesis of 2-aryl-4,5-dihydrothiazoles from substituted benzonitriles and cysteine has been reported, indicating the feasibility of forming the core thiazoline (B8809763) structure with a variety of aryl substituents. nih.gov The electronic properties of the aryl ring can be tuned to modulate the reactivity and physical properties of the TAMM reagent, which could be advantageous for developing new bioorthogonal probes. nih.gov Further research would be needed to explore the specific utility of (m-chlorophenyl)-malononitrile derivatives in this exciting area of chemical biology.

Elucidating Reactivity and Mechanistic Pathways of M Chlorophenyl Malononitrile Systems

Role of the Active Methylene (B1212753) Group in Reaction Dynamics

The reactivity of (m-chlorophenyl)-malononitrile is fundamentally dictated by its active methylene group (-CH2-). This group is positioned between two strongly electron-withdrawing nitrile (-CN) groups, which renders the methylene protons acidic. This acidity is a key factor in the compound's ability to participate in a wide array of chemical reactions. researchgate.netscispace.com The electron-withdrawing nature of the nitrile groups stabilizes the resulting carbanion (a conjugate base) through resonance, making its formation favorable.

The active methylene group's reactivity is harnessed in numerous synthetic applications, including the synthesis of heterocyclic compounds. researchgate.netscispace.com The carbanion generated from this group can act as a potent nucleophile, attacking various electrophilic centers.

Nucleophilic Addition and Condensation Mechanisms

(m-Chlorophenyl)-malononitrile readily participates in nucleophilic addition and condensation reactions, primarily through the reactivity of its active methylene group. Two of the most significant reactions in this category are the Knoevenagel condensation and the Michael addition.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, such as (m-chlorophenyl)-malononitrile, to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction. wikipedia.orgbhu.ac.in This reaction is typically catalyzed by a weak base. The mechanism involves the deprotonation of the active methylene group to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon. nih.govnih.gov The resulting intermediate subsequently eliminates a molecule of water to yield an α,β-unsaturated dinitrile, often referred to as a Knoevenagel adduct. wikipedia.org The use of various catalysts, including environmentally friendly options like lemon juice, has been explored to facilitate this condensation. researchgate.net

The Michael addition , or conjugate addition, is another crucial reaction pathway for (m-chlorophenyl)-malononitrile. In this reaction, the carbanion derived from the malononitrile (B47326) derivative adds to an α,β-unsaturated carbonyl compound. rsc.orgmdpi.com This 1,4-addition is a powerful tool for carbon-carbon bond formation. The reaction can be catalyzed by various catalysts, including organocatalysts like quinine, to achieve a high degree of stereochemical control, leading to the synthesis of chiral molecules. mdpi.comwikipedia.org The resulting adducts are valuable intermediates in organic synthesis. mdpi.com

Reaction TypeDescriptionKey Intermediates
Knoevenagel Condensation Nucleophilic addition of the active methylene group to a carbonyl, followed by dehydration. wikipedia.orgbhu.ac.inCarbanion, β-hydroxy intermediate. nih.govnih.gov
Michael Addition 1,4-conjugate addition of the carbanion to an α,β-unsaturated carbonyl compound. rsc.orgmdpi.comEnolate, carbanionic adduct.

Substitution and Cyclization Reaction Pathways

The versatility of (m-chlorophenyl)-malononitrile extends to substitution and cyclization reactions, which are pivotal in the synthesis of a diverse range of heterocyclic compounds. researchgate.netscispace.com The reactive nature of the malononitrile moiety, combined with the influence of the m-chlorophenyl group, allows for the construction of complex molecular architectures.

Substitution reactions often involve the displacement of a leaving group by the nucleophilic carbanion generated from (m-chlorophenyl)-malononitrile. For instance, it can react with haloalkanes in alkylation reactions to form substituted malononitriles. organic-chemistry.org These reactions are fundamental in creating more complex derivatives.

Cyclization reactions are a hallmark of malononitrile chemistry. The dinitrile functionality and the active methylene group provide reactive sites that can participate in intramolecular or intermolecular ring-forming processes. researchgate.netscispace.com For example, the Knoevenagel adducts formed from (m-chlorophenyl)-malononitrile can undergo subsequent cyclization to form various heterocyclic systems. One notable example is the synthesis of highly functionalized 6-aminopyridazine derivatives through the reaction of malononitrile with dichloro-substituted 1,2-diaza-1,3-dienes. researchgate.net This reaction proceeds through a sequence of addition, elimination, and cyclization steps. researchgate.net Similarly, malononitrile and its derivatives are key precursors in the Gewald reaction for the synthesis of thiophenes. nih.gov

The synthesis of spirocyclic compounds, which are important in medicinal chemistry, can also be achieved using malononitrile derivatives. researchgate.net These complex structures are often formed through multi-component reactions where malononitrile acts as a key building block.

Investigating Proton Transfer Mechanisms in Derivative Reactions

Proton transfer is a fundamental process that often governs the reaction rates and pathways in the chemistry of malononitrile derivatives. Computational studies have provided significant insights into these mechanisms, particularly in the context of reactions involving the carbanion of malononitrile.

One area of investigation has been the proton transfer involved in the reactive capture of carbon dioxide by the malononitrile anion, [CH(CN)2]−. nih.govacs.org Density functional theory (DFT) calculations have revealed that an intramolecular proton transfer within the initial adduct, [CH(CN)2COO]−, to form the carboxylic acid [C(CN)2COOH]−, has a high energy barrier. nih.govacs.org Instead, an intermolecular proton transfer pathway between two [CH(CN)2COO]− anions is kinetically more favorable, with a significantly lower activation energy. nih.govacs.org This intermolecular process is facilitated by the formation of hydrogen bonds. acs.org

The study of proton transfer is not limited to CO2 capture. The kinetics and thermodynamics of proton transfer reactions of related compounds, such as nitroalkanes, have been studied to establish predictive relationships between tautomeric and acidity constants. nih.gov These studies often employ techniques like Marcus theory to determine intrinsic rate constants, which provide insights into the resonance stabilization of the conjugate base. nih.gov Computational methods are also used to investigate tunneling splittings in proton transfer reactions, which can be significant for light atoms like hydrogen. chemrxiv.orgchemrxiv.org

Proton Transfer ScenarioKey Findings from Computational Studies
CO2 Capture by Malononitrile Anion Intermolecular proton transfer is the preferred pathway over intramolecular transfer. nih.govacs.org
General Proton Transfer The efficiency of intramolecular proton transfer is influenced by the presence of hydrogen bonds. researchgate.net
Proton Transfer in Cocrystals Pressure can induce proton transfer between coformers in multicomponent crystals. nih.gov

Regioselectivity in Complex Reaction Systems Involving Malononitrile Derivatives

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the reactions of (m-chlorophenyl)-malononitrile and its derivatives, controlling regioselectivity is crucial for the synthesis of specific isomers.

A notable example of regioselectivity is observed in the bromination of active methylene compounds using monobromomalononitrile (MBM). rsc.org MBM acts as an efficient and regioselective monobrominating agent, selectively brominating the active methylene group of compounds bearing aromatic rings. rsc.org This selectivity is advantageous as it allows for the introduction of a bromine atom at a specific position without affecting other parts of the molecule. rsc.org

In the synthesis of complex heterocyclic systems, the regioselectivity of cyclization reactions is a key consideration. The initial addition of the malononitrile carbanion to an electrophile can create multiple possibilities for subsequent ring closure. The specific reaction conditions, including the choice of catalyst and solvent, can influence which regioisomer is formed preferentially. For instance, in the synthesis of pyran derivatives through multicomponent reactions involving aldehydes, malononitrile, and a third component, the regiochemistry of the final product is determined by the sequence of condensation and cyclization steps. nih.gov

Factors that influence regioselectivity include:

Steric hindrance: Bulky substituents can block access to a particular reaction site.

Electronic effects: The electron-donating or electron-withdrawing nature of substituents can influence the reactivity of different positions in a molecule.

Reaction conditions: Temperature, solvent, and the nature of the catalyst can all play a role in determining the regiochemical outcome.

Advanced Spectroscopic Characterization of M Chlorophenyl Malononitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationrsc.orgoregonstate.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of (m-chlorophenyl)malononitrile derivatives in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled. rsc.org

In the ¹H NMR spectrum of (m-chlorophenyl)malononitrile, the signals corresponding to the protons of the m-chlorophenyl group and the vinylic proton provide key structural information. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the chloro and dicyanovinyl substituents.

The single vinylic proton (=CH-) is expected to resonate as a singlet further downfield, its exact chemical shift being influenced by the substituents on the aromatic ring. For a closely related compound, 2-(4-chlorobenzylidene)malononitrile, the vinylic proton appears as a singlet at 7.71 ppm. rsc.org The aromatic protons for this p-chloro isomer appear as two doublets at 7.83 ppm and 7.50 ppm, a simpler pattern due to the symmetry of the molecule. rsc.org For the m-chloro isomer, a more complex splitting pattern is anticipated for the four aromatic protons.

Table 1: Representative ¹H NMR Data for Substituted Benzylidenemalononitriles Data presented for a closely related isomer, 2-(4-chlorobenzylidene)malononitrile, in CDCl₃. rsc.org

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic (ortho to -CH=)7.83Doublet (d)8.4
Vinylic (=CH-)7.71Singlet (s)N/A
Aromatic (ortho to -Cl)7.50Doublet (d)8.4

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each chemically non-equivalent carbon atom in (m-chlorophenyl)malononitrile gives a distinct signal. bhu.ac.in The chemical shifts in ¹³C NMR have a much broader range than in ¹H NMR, typically from 0 to 220 ppm. oregonstate.edubhu.ac.in

Key signals in the ¹³C NMR spectrum include those from the two nitrile carbons (-C≡N), the carbons of the aromatic ring, and the two carbons of the vinylic C=C double bond. The nitrile carbons are typically found in the 110-120 ppm region. The carbons of the benzene ring resonate in the 125-145 ppm range, with the carbon atom attached to the chlorine atom (C-Cl) showing a characteristic shift. The two olefinic carbons (C=C) will have distinct signals, one for the quaternary carbon and one for the carbon bearing a hydrogen.

For the related 2-(4-chlorobenzylidene)malononitrile, characteristic peaks are observed at 158.2 ppm (likely the vinylic carbon attached to the ring), 86.9 ppm (likely the vinylic carbon attached to the nitrile groups), and nitrile carbon signals around 111-113 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for Substituted Benzylidenemalononitriles Data presented for a closely related isomer, 2-(4-chlorobenzylidene)malononitrile, in CDCl₃. rsc.org

Carbon AssignmentChemical Shift (δ, ppm)
C=C (attached to ring)158.2
Aromatic C-Cl141.1
Aromatic CH131.7
Aromatic C (ipso)130.0
Aromatic CH129.2
-C≡N112.6, 111.6
C=C (alpha to nitriles)86.9

Infrared (IR) Spectroscopy for Functional Group Identificationrsc.orgoregonstate.edunih.gov

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of (m-chlorophenyl)malononitrile is characterized by absorption bands corresponding to the vibrations of its key structural units.

The most prominent and diagnostic peak is the sharp, strong absorption band for the nitrile (C≡N) stretching vibration. For aromatic nitriles, this peak typically appears in the range of 2240–2220 cm⁻¹. spectroscopyonline.com This is consistent with experimental data for 2-(4-chlorobenzylidene)malononitrile, which shows a C≡N stretch at 2235 cm⁻¹. rsc.org

Other significant absorptions include:

Aromatic C-H stretching: Found just above 3000 cm⁻¹. libretexts.org

Aromatic C=C stretching: A series of bands in the 1600–1450 cm⁻¹ region. libretexts.org

C=C stretching: The stretching of the conjugated carbon-carbon double bond, typically around 1580 cm⁻¹. rsc.org

C-Cl stretching: A strong absorption in the fingerprint region, usually between 800 and 600 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for (m-Chlorophenyl)-malononitrile Derivatives

Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)Intensity
Aromatic C-HStretch~3100 - 3000Medium
Nitrile (C≡N)Stretch~2240 - 2220Strong, Sharp
Alkene (C=C)Stretch~1680 - 1620Variable
Aromatic (C=C)Ring Stretch~1600 - 1450Medium
C-ClStretch~800 - 600Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisrsc.orgoregonstate.edu

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of a compound through analysis of its fragmentation patterns upon ionization. The molecular formula for (m-chlorophenyl)malononitrile is C₁₀H₅ClN₂, with a calculated molecular weight of approximately 188.61 g/mol .

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to this mass. A key feature will be the presence of an isotopic peak at M+2, with an intensity approximately one-third of the M⁺ peak, which is characteristic of compounds containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

The fragmentation of (m-chlorophenyl)malononitrile under electron impact ionization is expected to proceed through several pathways, including:

Loss of a chlorine radical (M-Cl).

Loss of a cyano radical (M-CN).

Loss of hydrogen cyanide (M-HCN).

Formation of a chlorobenzyl-type cation.

Analysis of the fragmentation of the parent compound, 2-benzylidenemalononitrile, shows major fragments at m/z 127 (loss of HCN) and m/z 103. unlp.edu.ar Similar fragmentation pathways are expected for the chloro-substituted derivative.

Table 4: Predicted Key Fragments in the Mass Spectrum of (m-Chlorophenyl)-malononitrile

m/z ValueIdentity
188/190[M]⁺ (Molecular Ion)
161/163[M - HCN]⁺
153[M - Cl]⁺
127[M - Cl - CN]⁺ or [C₁₀H₅N₂]⁺ from loss of Cl
111/113[C₇H₄Cl]⁺ (Chlorophenyl fragment)

Electronic Absorption and Emission Spectroscopy for Optical Propertiesoregonstate.edunih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. wikipedia.org The UV-Vis spectrum of (m-chlorophenyl)malononitrile is dominated by strong absorptions arising from π → π* transitions within the conjugated system. libretexts.org This extended π-system includes the m-chlorophenyl ring, the vinylic double bond, and the two nitrile groups.

The conjugation between the aromatic ring and the dicyanovinyl group lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org This results in the absorption of light at longer wavelengths compared to the non-conjugated components. The presence of both an electron-donating group (the chlorine atom, via its lone pairs) and strong electron-withdrawing groups (the nitriles) can lead to intramolecular charge transfer (ICT) character in the electronic transition, further shifting the absorption maximum (λmax) to longer wavelengths (a bathochromic shift). uobabylon.edu.iq

For related aminoterphenyl dicarbonitrile derivatives, strong absorption bands have been observed in the 340-400 nm range. researchgate.net It is expected that (m-chlorophenyl)malononitrile will exhibit a strong absorption band in the UV region, likely extending towards the visible part of the spectrum. The exact position of λmax is sensitive to solvent polarity, with more polar solvents often causing shifts in the absorption bands. uobabylon.edu.iq

Computational and Theoretical Investigations of M Chlorophenyl Malononitrile Chemistry

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic properties of many-body systems. spectroscopyonline.com It has proven to be a highly effective method for accurately predicting the molecular structure and vibrational properties of various compounds. spectroscopyonline.comnih.gov The accuracy of DFT calculations depends on the choice of the functional and the basis set. spectroscopyonline.com

The first step in a theoretical investigation is typically to determine the most stable three-dimensional structure of the molecule through geometry optimization. Using DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), the molecular geometry of (m-Chlorophenyl)-Malononitrile can be fully optimized. spectroscopyonline.comnih.govnih.gov This process finds the coordinates of the atoms that correspond to the lowest energy on the potential energy surface.

Once the optimized structure is obtained, a vibrational analysis is performed. This calculation serves two primary purposes: first, it confirms that the optimized geometry is a true energy minimum by ensuring there are no imaginary frequencies, and second, it predicts the molecule's infrared (IR) and Raman spectra. researchgate.net These theoretical spectra can be compared with experimental data to validate the computational model. nih.govnih.gov The vibrational modes involve the stretching and bending of bonds between the atoms in the (m-Chlorophenyl)-Malononitrile molecule, including the C≡N stretches of the nitrile groups, C-C stretches of the phenyl ring, and the C-Cl stretch.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A small gap suggests that the molecule is more reactive and less stable. ijarset.com

For (m-Chlorophenyl)-Malononitrile, FMO analysis involves calculating the energies of the HOMO and LUMO and mapping their electron density distributions. researchgate.net The electron density map of the HOMO would indicate the regions of the molecule most likely to be attacked by electrophiles, while the LUMO map would show the sites susceptible to nucleophilic attack. ucsb.eduresearchgate.net Typically, in such aromatic compounds, the HOMO and LUMO are distributed across the π-conjugated system of the phenyl ring and the malononitrile (B47326) group.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and bonding interactions within a molecule. uni-muenchen.deq-chem.com It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). materialsciencejournal.org The stabilization energy, E(2), associated with these donor-acceptor interactions is calculated using second-order perturbation theory. wisc.edu

In (m-Chlorophenyl)-Malononitrile, NBO analysis can quantify the partial charges on each atom, revealing the effects of the electron-withdrawing chloro and cyano groups. It also identifies significant intramolecular charge transfer (ICT) interactions that contribute to the molecule's stability. materialsciencejournal.org Key interactions would likely include delocalizations from the lone pairs of the chlorine and nitrogen atoms into the antibonding orbitals (π*) of the aromatic ring and the nitrile groups.

Table 1: Illustrative Second-Order Perturbation Analysis of Hyperconjugative Interactions in (m-Chlorophenyl)-Malononitrile using NBO

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP(1) Clπ(C-C) phenyl~2.5Lone Pair to Antibond
π(C-C) phenylπ(C-C) phenyl~20.0Pi-bond to Antibond
π(C-C) phenylπ*(C≡N)~5.0Pi-bond to Antibond

Note: The values in this table are illustrative examples of what NBO analysis could reveal and are not based on specific experimental results for this compound.

Global reactivity descriptors such as chemical potential (μ), chemical hardness (η), softness (S), and electrophilicity (ω) can be calculated from the energies of the HOMO and LUMO. ijarset.comajchem-a.com These descriptors provide quantitative measures of a molecule's reactivity and stability.

Chemical Potential (μ): Related to the escaping tendency of electrons. A higher chemical potential indicates a better electron donor.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. ijarset.com

Softness (S): The reciprocal of hardness, indicating how easily a molecule can be polarized.

Electrophilicity (ω): A measure of the energy lowering of a system when it accepts electrons.

These parameters are calculated using the following equations, where I is the ionization potential (≈ -E_HOMO) and A is the electron affinity (≈ -E_LUMO). ajchem-a.com μ = -(I+A)/2 η = (I-A)/2

Table 2: Predicted Global Reactivity Descriptors for (m-Chlorophenyl)-Malononitrile

ParameterFormulaSignificance
Chemical Potential (μ)μ = (E_HOMO + E_LUMO) / 2Electron donating capacity
Chemical Hardness (η)η = (E_LUMO - E_HOMO) / 2Resistance to charge transfer
Global Softness (S)S = 1 / (2η)Molecular polarizability
Electrophilicity Index (ω)ω = μ² / (2η)Electron accepting capacity

The energy difference between the HOMO and LUMO is analogous to the electronic band gap in solid-state materials. nih.gov This property is crucial for determining a molecule's potential use in electronic and optoelectronic devices, such as solar cells or light-emitting diodes. researchgate.netaps.org A material used in a solar cell, for instance, needs a band gap that allows it to absorb a significant portion of the solar spectrum. aps.org

DFT calculations can predict the HOMO-LUMO gap of (m-Chlorophenyl)-Malononitrile. The presence of the electron-withdrawing groups (Cl and CN) is expected to lower the energy of the LUMO, likely resulting in a relatively small band gap. This tunability of the band gap through chemical modification is a key area of research in materials science. nih.gov A smaller band gap is associated with higher chemical reactivity and greater polarizability. ijarset.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecular systems over time. nih.govelifesciences.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. nih.gov

For (m-Chlorophenyl)-Malononitrile, MD simulations could be employed to understand its behavior in solution or its interaction with other molecules, such as biological macromolecules or surfaces. nih.gov These simulations can provide information on:

Conformational changes and flexibility of the molecule.

Solvation effects and the structure of the solvent around the molecule.

The thermodynamics of its binding to a receptor site. nih.gov

MD simulations offer a bridge between the quantum mechanical description of a single molecule and the macroscopic properties of a material, providing a more complete understanding of the compound's behavior in a realistic environment. elifesciences.org

Quantum Mechanical/Molecular Mechanical (QM/MM) MD Simulations

Quantum Mechanics/Molecular Mechanics (QM/MM) Molecular Dynamics (MD) simulations represent a powerful computational tool for studying chemical processes in complex systems. researchgate.net This hybrid approach combines the accuracy of quantum mechanics for a small, critical region of the system (the QM region) with the efficiency of classical molecular mechanics for the larger environment (the MM region).

For a molecule like (m-chlorophenyl)malononitrile, a QM/MM simulation would typically treat the molecule itself or its reactive core as the QM region. This allows for the detailed study of electronic structure changes, such as bond breaking or formation, during a chemical reaction. The surrounding environment, for instance, solvent molecules or a protein active site, would be treated with less computationally expensive MM force fields.

While specific QM/MM MD studies on (m-chlorophenyl)malononitrile are sparse, the methodology is well-suited to investigate its reactivity, solvation dynamics, and interactions within a biological context. For example, simulations could model the permeability of the molecule across a cell membrane, providing insights into its bioavailability. researchgate.net

In Silico Modeling for Reaction Energetics and Mechanisms

In silico modeling, particularly using Density Functional Theory (DFT), is crucial for understanding the energetics and mechanisms of chemical reactions. Malononitrile and its derivatives are known to participate in a variety of reactions, most notably the Knoevenagel condensation, where an active methylene (B1212753) compound reacts with an aldehyde or ketone. acs.org

Computational studies can map the entire reaction pathway for such processes involving (m-chlorophenyl)malononitrile. This involves:

Identifying Reactants, Products, and Intermediates: Optimizing the geometry of all species involved in the reaction.

Locating Transition States: Finding the highest energy point along the reaction coordinate that connects reactants to products.

Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to occur.

For instance, the reaction of a substituted aldehyde with (m-chlorophenyl)malononitrile could be modeled to understand how the electronic nature of the chloro-substituent at the meta position influences the reaction rate and mechanism compared to other isomers. researchgate.netnih.gov Such models can predict whether a reaction is thermodynamically favorable and kinetically feasible.

Intermolecular Interaction Analysis

The solid-state architecture and physical properties of molecular crystals are dictated by a delicate balance of intermolecular interactions. For (m-chlorophenyl)malononitrile, these forces include π-π stacking, C-H···N interactions, and hydrogen bonding networks. Detailed analysis of these interactions is often performed using Hirshfeld surface analysis and interaction energy calculations. nih.govmdpi.com

A detailed computational analysis of the closely related compound, (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile, provides significant insight into the types of interactions that likely govern the crystal packing of (m-chlorophenyl)malononitrile. nih.gov Hirshfeld surface analysis of this analog reveals that H···H, H···C, H···Cl, and H···N contacts are the most significant contributors to the crystal packing. nih.gov

π-π Stacking and C-H···N Interactions

In aromatic and nitrile-containing compounds, π-π stacking and C-H···N interactions are fundamental in directing the supramolecular assembly.

π-π Stacking: The electron-rich π-systems of the chlorophenyl rings can stack upon one another, contributing significantly to the stability of the crystal lattice. These interactions are primarily dispersive in nature.

C-H···N Interactions: The nitrogen atoms of the nitrile groups are effective hydrogen bond acceptors. They can form weak hydrogen bonds with hydrogen atoms from the C-H bonds of neighboring molecules. In the case of (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile, three-centered intermolecular C-H···N interactions, where a single nitrile nitrogen accepts hydrogen bonds from two different donors, are observed to link molecules into chains. nih.gov

The interplay between these interactions is crucial. For example, studies on other halogenated compounds show that a hierarchy of interactions exists, where stronger hydrogen bonds may dominate over weaker π-stacking or halogen bonds, dictating the final crystal structure. nih.gov

Hydrogen Bonding Networks

While classical strong hydrogen bond donors (like O-H or N-H) are absent in (m-chlorophenyl)malononitrile, the molecule can participate in extensive networks of weak hydrogen bonds. The primary interactions are of the C-H···N type, with the nitrile nitrogen acting as the acceptor. nih.gov Additionally, the chlorine atom can act as a weak hydrogen bond acceptor, leading to C-H···Cl interactions. The formation of these networks creates a robust, three-dimensional architecture that stabilizes the crystal. In some polymorphic forms of other chlorophenyl compounds, N-H···Cl hydrogen bonds have been observed to be the sole linking interaction. nih.gov

Intermolecular Interaction Energy Calculations (e.g., PIXEL method)

To quantify the strength of the various intermolecular interactions, methods like the semi-classical density sums (PIXEL) are employed. This method partitions the total lattice energy into Coulombic, polarization, dispersion, and repulsion components for each molecular pair in the crystal. scivisionpub.com

Table 1: Interaction Energies for Key Dimer Motifs in (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile Data extracted from a computational study on a closely related analog. nih.gov

Motif IDPrimary Interaction TypeE_coul (kcal/mol)E_pol (kcal/mol)E_disp (kcal/mol)E_rep (kcal/mol)E_tot (kcal/mol)
M1C-H···π-4.4-1.9-10.06.8-9.5
M3C-H···π-2.9-1.3-9.05.9-7.3
M4C-H···N-4.4-1.5-5.55.5-5.9

Polymorphism Studies and Solvent Effects on Molecular Packing

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical area of study, as different polymorphs can have distinct physical properties. The formation of a particular polymorph can be influenced by crystallization conditions, especially the choice of solvent. nih.gov

Computational studies can help predict the likelihood of polymorphism by identifying different, energetically favorable packing arrangements. Solvents can influence molecular packing by interacting differently with various faces of a growing crystal or by being incorporated into the crystal lattice. nih.gov While specific polymorphism studies on (m-chlorophenyl)malononitrile are not prominent, the principles are well-established. Different solvents could promote different intermolecular synthons. For example, a non-polar solvent might favor π-π stacking, whereas a more polar solvent could enhance interactions involving the nitrile or chloro groups, potentially leading to different crystalline forms.

Applications of M Chlorophenyl Malononitrile Derivatives in Advanced Materials and Chemical Technologies

Organic Electronics and Optoelectronic Materials

The structural motif of (m-Chlorophenyl)-malononitrile, combining a π-conjugated system with strong electron-accepting groups, is a key feature for designing novel organic electronic materials. These materials are integral to the development of flexible, lightweight, and cost-effective electronic devices.

Components in Organic Light-Emitting Diodes (OLEDs)

While direct research on (m-Chlorophenyl)-malononitrile derivatives in Organic Light-Emitting Diodes (OLEDs) is not extensively documented in prominent literature, the broader family of malononitrile (B47326) derivatives has been investigated as fluorescent materials for OLED applications. These compounds often serve as the emissive core or as electron-transporting materials due to their high electron affinity and luminescence properties.

For instance, studies on isomeric compounds, such as those based on benzylidenemalononitrile (B1330407), demonstrate the potential of this chemical class. A low molecular weight fluorescent material, 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM), has been synthesized and used to fabricate an OLED device through a solution process. rsc.org Despite being a small molecule, it exhibited a notable capacity to form smooth films and demonstrated electroluminescence properties comparable to the well-known polymer MEH-PPV. rsc.org This suggests that the malononitrile core is a viable platform for creating efficient, solution-processable OLED materials. The introduction of a chloro-substituent on the phenyl ring, as in the meta position, would be expected to further tune the electronic and photophysical properties, potentially leading to shifts in emission color and improvements in charge-carrier injection and transport.

Table 1: Performance of an OLED Device Using a Malononitrile Derivative

Compound Threshold Voltage (V) Max. Luminance (cd/m²)
HEMABM ~1.0 1300
MEH-PPV (Reference) ~1.0 2600

Data sourced from a study on a para-substituted isomer, 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. rsc.org

Applications in Organic Photovoltaic Cells (OPVs)

In the field of organic photovoltaics (OPVs), malononitrile derivatives are frequently employed as potent electron acceptors or as a component of non-fullerene acceptors (NFAs). researchgate.netmdpi.com The dicyano group is a powerful electron-withdrawing unit that can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of a molecule, a crucial parameter for efficient electron transfer from a donor material in a bulk heterojunction solar cell. mdpi.com

The typical molecular design for OPV applications involves a Donor-π-Acceptor (D-π-A) structure, where the malononitrile moiety often serves as the terminal acceptor. researchgate.net Research has demonstrated the synthesis of small organic molecules based on a malononitrile group for use in dye-sensitized or organic solar cells. mdpi.com For example, a device fabricated using a malononitrile derivative in a FTO/TiO2/dye/electrolyte/Pt electrode configuration showed photovoltaic activity, confirming the utility of this chemical group in converting solar energy to electricity. mdpi.com

While specific efficiency data for OPV devices incorporating (m-Chlorophenyl)-malononitrile derivatives are sparse, the principles established with related compounds are directly applicable. The m-chloro substitution would influence the molecule's solubility, film morphology, and electronic energy levels, providing a pathway to optimize the power conversion efficiency (PCE) of OPV devices. scispace.com

Development of Organic Semiconductors

The inherent properties of malononitrile and its derivatives make them valuable precursors in the synthesis of organic semiconductors. researchgate.net These materials are the active components in organic field-effect transistors (OFETs) and other electronic circuits. The ability of the malononitrile group to accept electrons makes these materials suitable for use as n-type (electron-transporting) semiconductors.

Nonlinear Optical (NLO) Materials and Photonics

Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them, an effect crucial for technologies like frequency conversion, optical switching, and data processing. Malononitrile derivatives, with their strong intramolecular charge-transfer characteristics, are a focal point of NLO materials research. researchgate.net

Studies on Second-Order Nonlinear Optical Effects

Second-order NLO effects, such as second-harmonic generation (SHG), are observed in materials that lack a center of symmetry. youtube.comyoutube.com This property is quantified by the first-order molecular hyperpolarizability (β). The design of molecules with large β values is a key objective in NLO research. This is typically achieved by connecting an electron-donating group to an electron-accepting group through a π-conjugated bridge.

The (m-Chlorophenyl)-malononitrile framework fits this design paradigm, with the malononitrile group acting as a strong electron acceptor. The response can be further enhanced by adding a suitable donor group to the molecule. While experimental SHG data for specific m-chloro derivatives are limited, computational methods are widely used to predict the NLO properties of new molecules. mdpi.com Techniques like Hyper-Rayleigh Scattering are employed to experimentally determine the hyperpolarizability of molecules in solution. mdpi.com The development of chiral derivatives is a strategy used to ensure that the bulk material crystallizes in a non-centrosymmetric fashion, a prerequisite for observing second-order NLO effects in the solid state.

Potential for Optical Data Storage and Optoelectronic Devices

The significant third-order NLO properties and photo-responsiveness of chlorophenyl-malononitrile derivatives make them candidates for applications in optical data storage and advanced optoelectronic devices. scispace.comresearchgate.net Materials with a high third-order nonlinear susceptibility (χ(3)) can exhibit an intensity-dependent refractive index, which is the principle behind all-optical switching and optical data processing.

The Z-scan technique is a standard method for measuring the third-order nonlinearities of materials. researchgate.netnih.gov Studies on related malononitrile derivatives have revealed substantial nonlinear absorption and refraction coefficients. For instance, a study on a chalcone (B49325) derivative reported a third-order optical susceptibility (χ(3)) on the order of –3.5×10⁻²⁰ m²V⁻². researchgate.net The strong NLO response of these compounds is attributed to the delocalized π-electron system and strong intramolecular charge transfer. researchgate.net

Furthermore, the luminescent and photochromic properties of these molecules could be harnessed for high-density optical data storage. rsc.orgnih.govresearchgate.net Data can be written, read, and erased by using light to induce changes in the material's optical state, such as its fluorescence or absorption. The thermal stability and high laser damage threshold observed in some malononitrile-based crystals are also advantageous for these applications.

Table 2: List of Compounds Mentioned

Compound Name Abbreviation
(m-Chlorophenyl)-malononitrile -
2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile HEMABM
Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] MEH-PPV
(Z)-2-(3-chloro-3-(4-chlorophenyl)allylidene)malononitrile -

Photoresponsive Materials and Optical Switching Technologies

Photoresponsive materials, which can change their properties upon exposure to light, are at the forefront of materials science, with potential applications in data storage, sensors, and smart fabrics. The core principle behind these materials often involves molecules that can undergo reversible or irreversible changes when irradiated with specific wavelengths of light.

Malononitrile derivatives are key synthons for creating materials with interesting optical properties. researchgate.net Specifically, derivatives like benzylidenemalononitrile and its chloro-substituted analogs are utilized in synthesizing novel classes of photo-cross-linkable main-chain liquid crystalline polymers. researchgate.net While research has highlighted the use of the p-chloro derivative for this purpose, the underlying chemistry is applicable to the m-chloro isomer as well. researchgate.net

The process of photo-cross-linking involves the use of light to induce the formation of covalent bonds between polymer chains, transforming a soluble or meltable material into a stable, insoluble network. frontiersin.orgnih.gov This transformation is triggered by the photo-reactive moieties integrated into the polymer structure. In the case of polymers containing benzylidenemalononitrile-type units, the carbon-carbon double bond, activated by the adjacent cyano groups, can undergo photochemical reactions, such as cycloadditions, upon UV irradiation. researchgate.net This leads to a profound change in the material's properties, including its solubility and mechanical strength.

The ability to control these properties with light opens the door to optical switching technologies. nih.gov By designing polymers that can be cross-linked with one wavelength of light and potentially have those links cleaved by another (or by a different stimulus), materials can be switched between two or more distinct states. This forms the basis for applications like high-density optical data storage, where information is written and erased using light, and the development of actuators that change shape in response to a light signal. The incorporation of these malononitrile derivatives into liquid crystalline polymers is particularly advantageous, as it combines the photoresponsive nature of the malononitrile unit with the self-organizing and anisotropic properties of liquid crystals, leading to highly ordered and functional materials.

Energy Technologies: Dye-Sensitized Solar Cells

Dye-sensitized solar cells (DSSCs) represent a promising, cost-effective alternative to conventional silicon-based solar cells. sigmaaldrich.comnih.govosu.edu Their operation hinges on a photosensitizer, or dye, that absorbs sunlight and initiates the process of converting light into electrical energy. nih.govmdpi.com The design of this dye is critical, and malononitrile derivatives play a significant role as powerful electron-accepting components in sophisticated organic dyes. researchgate.netmdpi.com

A typical organic dye for a DSSC has a Donor-π-Acceptor (D-π-A) structure. The malononitrile group, or more broadly the dicyanomethylene group, is a very strong electron acceptor and can be incorporated into the 'A' portion of the dye molecule. researchgate.netmdpi.com Its function is to pull electrons from the donor part of the molecule through the conjugated π-bridge upon photoexcitation. This intramolecular charge transfer is the fundamental step for efficient charge separation.

Theoretical and experimental studies have shown that incorporating conjugated nitrile structures, such as those in malononitrile derivatives, into the acceptor part of a dye molecule has a profound effect on its photovoltaic properties. mdpi.com Key findings from research on such dyes include:

Tuning Electronic Properties: The strong electron-withdrawing nature of the dicyanomethylene group helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the dye. This is crucial for ensuring efficient electron injection from the excited dye into the conduction band of a semiconductor material like titanium dioxide (TiO2), which is the standard photoanode in DSSCs. mdpi.com

Broadening Absorption Spectra: The inclusion of these acceptor moieties can extend the conjugation of the dye molecule, causing its absorption spectrum to broaden and shift towards the red or near-infrared region of the solar spectrum. mdpi.com This allows the solar cell to harvest a larger portion of sunlight, thereby increasing its potential efficiency.

Enhancing Charge Transfer: A well-designed dye with a malononitrile-based acceptor facilitates efficient intramolecular charge transfer, leading to effective charge separation. This minimizes the chance of charge recombination, a process that reduces cell efficiency. mdpi.comnih.gov

While ruthenium-based complexes have historically been the benchmark sensitizers in DSSCs, organic dyes offer advantages such as higher molar absorption coefficients, tunable properties through molecular engineering, and avoidance of rare and expensive metals. sigmaaldrich.commdpi.commdpi.com The use of potent acceptor units like (m-chlorophenyl)malononitrile derivatives is a key strategy in the ongoing development of highly efficient and stable organic sensitizers for the next generation of solar cells. researchgate.net

Environmental Applications: Carbon Dioxide Capture and Conversion Technologies

The capture and sequestration of carbon dioxide (CO2) is a critical strategy for mitigating climate change. A novel and promising approach involves the use of task-specific ionic liquids (ILs) designed for high CO2 uptake. researchgate.net Malononitrile has emerged as a key component in the design of these advanced liquid sorbents.

Ionic liquids based on the malononitrile carbanion, [CH(CN)2]⁻, have demonstrated significant potential for CO2 capture. sigmaaldrich.comresearchgate.net This anion can be paired with bulky organic cations, such as phosphonium (B103445) cations, to form a room-temperature ionic liquid. researchgate.netresearchgate.net Computational studies and molecular dynamics simulations have shown that these ILs may exhibit high CO2 solubility. sigmaaldrich.comresearchgate.net

The interaction mechanism is noteworthy. While carbanions are generally reactive, studies indicate that CO2 prefers to bind to the malononitrile anion through physical interaction (physisorption) with the nitrogen atoms of the nitrile groups rather than by forming a new carbon-carbon bond (chemisorption) at the central carbon. sigmaaldrich.comresearchgate.net This physisorption is still quite strong, with a computed interaction energy that is favorable for capture. researchgate.net A significant finding is that the two nitrile groups can each attract a CO2 molecule, suggesting a potential for high absorption capacity. sigmaaldrich.comresearchgate.net

PropertyFindingSource(s)
Interaction Type CO2 preferentially binds to the nitrile groups via physisorption. researchgate.net, sigmaaldrich.com
Binding Energy The physical interaction energy for the bare carbanion is as low as -25.29 kJ/mol. researchgate.net
CO2 Capacity The two -CN groups can attract two CO2 molecules with equal strength. researchgate.net, sigmaaldrich.com
IL Example [P4442][CH(CN)2] has been studied via simulations for CO2 capture. researchgate.net

This interactive table summarizes the key findings regarding CO2 solubility in malononitrile-based ionic liquids.

While physisorption is a key aspect, the malononitrile carbanion can also undergo reactive CO2 capture, achieving a near equimolar uptake. researchgate.netrsc.org This chemical absorption involves a more complex mechanism than a simple one-to-one reaction.

The initial step is the nucleophilic attack of the carbanion's central carbon on the carbon atom of CO2, which forms a carboxylate intermediate, [CH(CN)2COO]⁻. researchgate.netuni.lu However, the final, more stable product is the carboxylic acid, [C(CN)2COOH]⁻. researchgate.netmdpi.comrsc.org The critical question is how the proton moves from the central carbon to the oxygen of the carboxylate group.

Density functional theory calculations have revealed that a direct intramolecular proton transfer within a single anion has a very high energy barrier and is therefore unlikely. mdpi.comutoronto.ca Instead, a more feasible pathway involves an intermolecular proton transfer between two of the carboxylate intermediates. researchgate.netmdpi.comuni.lu This process has a significantly lower activation energy (50 kJ/mol compared to 152 kJ/mol for the intramolecular route). researchgate.netmdpi.comutoronto.ca The reaction is driven by several factors, including the tendency of the carbanion to maintain its stable π-conjugated system and the formation of stabilizing hydrogen bonds between the resulting carboxylic acid molecules. researchgate.netuni.lu This mechanism, where two anion molecules are involved in the capture of CO2, highlights the cooperative nature of the absorption process and provides crucial insights for designing even more efficient carbanion-based ILs for carbon capture and potential conversion technologies. mdpi.comrsc.org

Astrochemistry and Interstellar Molecular Detection

Astrochemistry, the study of chemical reactions in space, constantly seeks to identify the molecular building blocks present in the interstellar medium (ISM). Nitriles, molecules containing the -C≡N functional group, are particularly significant due to their prevalence and high polarity, which makes them readily detectable by radio telescopes. nih.gov While complex aromatic molecules are believed to be widespread, their direct detection is challenging. researchgate.net Therefore, nitrile-functionalized molecules like benzonitrile (B105546) (C6H5CN) and cyanonaphthalenes serve as important proxies for their parent aromatic structures. nih.govresearchgate.net

Recently, the dinitrile malononitrile (CH2(CN)2) was detected for the first time in the cold dense cloud Taurus Molecular Cloud 1 (TMC-1). nih.govmdpi.comnih.gov This discovery proves that molecules with two nitrile groups can form and persist in the harsh conditions of interstellar space. nih.gov

Detected DinitrileColumn Density in TMC-1 (cm⁻²)Source(s)
Malononitrile (CH2(CN)2)1.8 x 10¹¹ nih.gov, nih.gov
Maleonitrile (Z-NCCH=CHCN)5.1 x 10¹⁰ nih.gov, nih.gov

This interactive table shows the column densities of dinitriles detected in the Taurus Molecular Cloud 1 (TMC-1).

The detection of malononitrile is significant, but its formation pathway in the cold, low-density environment of TMC-1 remains unclear. mdpi.comnih.gov The typical neutral-neutral reactions that might produce it are not considered feasible under these conditions. nih.gov

To date, there has been no interstellar detection of substituted malononitriles, such as (m-chlorophenyl)malononitrile . The focus of astronomical searches is generally on smaller, more fundamental molecules. The presence of a heavier element like chlorine and a complex phenyl group makes (m-chlorophenyl)malononitrile a far more challenging target for detection than its parent molecule. However, the confirmed existence of malononitrile itself in the ISM suggests a rich and complex organic chemistry occurring in space, expanding the inventory of molecules that could potentially contribute to the formation of more complex structures, including those relevant to prebiotic chemistry. nih.gov

Identification in Interstellar Medium (e.g., TMC-1)

While the specific compound (m-Chlorophenyl)-malononitrile has not been identified in the interstellar medium (ISM), its parent molecule, malononitrile (CH₂(CN)₂), has been detected. arxiv.orgarxiv.orgaanda.org The discovery of malononitrile and another dinitrile, maleonitrile, was made in the cold dense cloud known as Taurus Molecular Cloud 1 (TMC-1). arxiv.orgarxiv.orgaanda.org This detection is significant as the nitrile group (-C≡N) is the most common functional group found in interstellar molecules. arxiv.orgarxiv.orgaanda.org

The identification of malononitrile was accomplished using data from the QUIJOTE (Q-band Ultrasensitive Inspection of Trans-cloud Objects for Exotic Radical Species) line survey of TMC-1, conducted with the Yebes 40m telescope. arxiv.orgarxiv.orgaanda.org The observed rotational lines of malononitrile in the Q-band spectrum of TMC-1 were found to be relatively weak, with antenna temperatures below 1 mK. aanda.org However, the fact that these lines split into resolvable hyperfine components aided in their definitive identification. aanda.org

The column density of malononitrile in TMC-1 was determined to be 1.8 × 10¹¹ cm⁻². arxiv.orgarxiv.orgaanda.org This is eight times less abundant than its analogue, HCC−CH₂−CN, where one nitrile group is replaced by an ethynyl (B1212043) group. arxiv.org This observation aligns with a broader trend seen in TMC-1, where derivatives containing a -CCH group are more abundant than their -CN counterparts. arxiv.org The detection of complex organic molecules like malononitrile in such early-stage cold interstellar clouds suggests that the building blocks for prebiotic molecules are formed long before the birth of stars. aanda.orgspace.com

Table 1: Detected Dinitriles and Related Molecules in TMC-1

MoleculeChemical FormulaColumn Density (cm⁻²)Abundance Relative to Analogue
MalononitrileCH₂(CN)₂1.8 × 10¹¹8 times less abundant than HCC−CH₂−CN
Maleonitrile(Z)-NC−CH=CH−CN5.1 × 10¹⁰3 times less abundant than (E)-HCC−CH=CH−CN

Data sourced from multiple studies. arxiv.orgarxiv.orgaanda.org

Advanced Analytical Chemistry and Sensing Probes

Development of Reaction-Based Colorimetric Signaling Probes

Malononitrile and its derivatives are valuable reagents in the synthesis of various chemical compounds, including colorimetric probes. researchgate.net These probes are designed to undergo a distinct and observable color change in the presence of a specific analyte. bwise.kr The reactivity of the malononitrile core, particularly its CH-acidity, is often exploited in the design of these sensors. bwise.kr

One approach involves the Knoevenagel condensation reaction between a compound containing an aldehyde group and malononitrile. researchgate.net If the probe's color changes as a result of this reaction, it can be used for the naked-eye detection of malononitrile. researchgate.net

Another strategy is based on the SNAr-type nucleophilic substitution reaction. A probe developed from an NBD (4-Nitrobenzoxadiazole)-based phenyl selenoether demonstrated a significant colorimetric response to malononitrile, changing from yellow to violet. bwise.kr This color change is attributed to the CH-acidity of the resulting product. The detection limit for malononitrile using this probe was found to be 264 nM. bwise.kr

Furthermore, a fluorescent probe, Hcy-DCV, utilizing a dicyanovinyl recognition site, was developed for the detection of malononitrile through a Michael addition reaction. rsc.org This probe offers rapid response times without the need for additives and has a detection limit of 6.92 ppb in a fully aqueous solution. rsc.org The color of this probe changes from light green to light pink upon reaction with malononitrile, allowing for visual detection. rsc.org

Bioimaging Applications of Malononitrile Derivatives

The unique properties of malononitrile derivatives have led to their use in the development of fluorescent probes for bioimaging. rsc.orgrsc.org These probes can be used to visualize and detect specific molecules or cellular components within living systems.

For instance, the fluorescent probe DC-Mal, based on a cinnamaldehyde (B126680) compound, has been successfully used for the biological imaging of malononitrile in living cells and zebrafish. rsc.org This probe exhibits a good recognition effect for malononitrile with high selectivity and anti-interference properties. rsc.org Similarly, the Michael addition reaction-based probe Hcy-DCV has also been applied to the bioimaging of malononitrile in living cells and zebrafish, demonstrating its potential for detecting this compound in biological and environmental samples. rsc.orgrsc.org

While direct bioimaging applications of (m-Chlorophenyl)-malononitrile are not extensively documented in the provided search results, the broader class of chlorophenyl-containing compounds has shown promise in this area. For example, a chlorophenyl thiophene (B33073) axially substituted silicon (IV) phthalocyanine (B1677752) (CBT-SiPc) has been synthesized and used as a two-photon photosensitizer for bioimaging. nih.gov This compound specifically targets lysosomes in living cells and has potential applications in photodynamic cancer therapy. nih.gov This suggests that the incorporation of a chlorophenyl group into a malononitrile framework could be a viable strategy for developing novel bioimaging probes.

Future Research Directions and Emerging Paradigms for M Chlorophenyl Malononitrile

Integration with Novel Synthetic Methodologies

The primary route to (m-Chlorophenyl)-Malononitrile is the Knoevenagel condensation of m-chlorobenzaldehyde with malononitrile (B47326). researchgate.neticm.edu.plnih.gov While traditionally carried out using base catalysts like piperidine (B6355638) or diethylamine (B46881) in organic solvents, recent advancements are paving the way for more efficient and environmentally benign synthetic strategies.

Future research is increasingly focused on the adoption of green chemistry principles. This includes the use of water as a solvent, which is both economical and non-toxic. nih.gov The development and application of novel catalytic systems are also at the forefront. For instance, ionic liquids and heterogeneous catalysts, such as nanocomposites, are being explored to enhance reaction rates, improve yields, and facilitate catalyst recovery and reuse. nih.gov

Microwave-assisted synthesis and mechanochemical methods , like ball milling, represent other promising avenues. nih.govresearchgate.net These techniques can significantly reduce reaction times and energy consumption, often proceeding in the absence of a solvent. The use of a modified extruder-grinder system for continuous flow organic synthesis has also shown potential for the scalable production of related compounds. nih.gov

Furthermore, multicomponent reactions (MCRs) are gaining traction as a powerful tool for generating molecular diversity from simple starting materials in a single step. nih.govmdpi.com Integrating (m-Chlorophenyl)-Malononitrile into MCRs could lead to the efficient synthesis of complex molecular architectures with potential applications in medicinal chemistry and materials science.

Synthetic MethodologyKey AdvantagesCatalyst Examples
Green Synthesis Environmentally friendly, cost-effectiveWater, reusable heterogeneous catalysts
Microwave-Assisted Synthesis Rapid reaction times, increased yieldsOften catalyst-free or with simple bases
Mechanochemical Methods Solvent-free, energy-efficient-
Multicomponent Reactions High atom economy, molecular diversityVarious organo- and metal catalysts

Exploration of Undiscovered Reactivity Pathways

Beyond its formation via Knoevenagel condensation, the reactivity of (m-Chlorophenyl)-Malononitrile itself is a fertile ground for exploration. The presence of a polarized carbon-carbon double bond and two nitrile groups makes it a versatile intermediate for various chemical transformations.

The electron-deficient nature of the double bond in (m-Chlorophenyl)-Malononitrile makes it an excellent Michael acceptor . wikipedia.orgmasterorganicchemistry.com Future research could systematically explore its reactions with a wide range of nucleophiles to synthesize novel acyclic and cyclic compounds. This includes the aza-Michael addition, which can lead to the formation of α-aminonitriles and α-aminoamides. organic-chemistry.org

The Gewald reaction offers another exciting pathway for derivatization. wikipedia.orgorganic-chemistry.org This multicomponent reaction, typically involving a carbonyl compound, an activated nitrile, and elemental sulfur, leads to the formation of highly substituted 2-aminothiophenes. nih.govpharmaguideline.comsciforum.netorganic-chemistry.org The use of (m-Chlorophenyl)-Malononitrile in the Gewald reaction could produce a library of novel thiophene (B33073) derivatives with potential biological activities.

Furthermore, (m-Chlorophenyl)-Malononitrile can serve as a precursor for the synthesis of various heterocyclic systems, most notably pyridines . researchgate.netnih.govnih.gov One-pot, three-component tandem reactions have been developed for the synthesis of highly functionalized pyridines from aldehydes, malononitrile, and other reagents under microwave irradiation. nih.gov Exploring these reactions with (m-Chlorophenyl)-Malononitrile could yield novel pyridine (B92270) derivatives with interesting photophysical or pharmacological properties.

Reaction TypePotential ProductsKey Reagents/Conditions
Michael Addition Functionalized alkanes, cyclic compoundsVarious nucleophiles (e.g., amines, thiols)
Gewald Reaction 2-AminothiophenesCarbonyl compound, elemental sulfur, base
Pyridine Synthesis Highly substituted pyridinesAldehydes, other active methylene (B1212753) compounds
Cycloaddition Reactions Spirocyclic compoundsDienes, dienophiles

Advanced Computational Modeling for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the properties and reactivity of molecules like (m-Chlorophenyl)-Malononitrile. mpg.de

Future research will likely involve extensive DFT calculations to elucidate the electronic structure, molecular geometry, and vibrational frequencies of (m-Chlorophenyl)-Malononitrile and its derivatives. dergipark.org.trnanobioletters.comnih.gov This includes HOMO-LUMO analysis , which provides insights into the molecule's electronic transitions, charge transfer characteristics, and chemical reactivity. dergipark.org.tryoutube.comresearchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for predicting a molecule's stability and reactivity.

Computational methods are also crucial for the predictive design of functional materials . For instance, the nonlinear optical (NLO) properties of organic molecules can be predicted through quantum chemical calculations of their hyperpolarizability. mdpi.comutm.mynih.gov By systematically modifying the structure of (m-Chlorophenyl)-Malononitrile in silico and calculating the resulting NLO properties, researchers can identify promising candidates for synthesis and experimental validation. This computational screening approach can significantly accelerate the discovery of new materials with enhanced performance.

Computational MethodInformation GainedPotential Applications
DFT Calculations Electronic structure, geometry, vibrational modesUnderstanding reactivity, interpreting spectroscopic data
HOMO-LUMO Analysis Energy gap, charge transfer, reactivity indicesPredicting chemical behavior, designing new reactions
NLO Property Prediction Hyperpolarizability, NLO susceptibilityDesigning novel nonlinear optical materials
Molecular Docking Binding affinity and mode with biological targetsDrug discovery and design

Development of Next-Generation Functional Materials

The unique properties of (m-Chlorophenyl)-Malononitrile make it an attractive building block for the development of advanced functional materials. mdpi.commdpi.commines.edunih.govfunctmaterials.org.ua

One of the most promising areas is in the field of nonlinear optics (NLO) . Malononitrile derivatives are known to exhibit significant NLO properties due to their strong electron-accepting character. The incorporation of (m-Chlorophenyl)-Malononitrile into polymeric structures could lead to new materials for applications in optical limiting and all-optical switching devices. nih.govdtic.milresearchgate.net

The synthesis of functional polymers containing the (m-Chlorophenyl)-Malononitrile moiety is another key research direction. wikipedia.orgdtic.milresearchgate.net These polymers could possess unique thermal, optical, or electronic properties. For example, the synthesis of main-chain organometallic polymers incorporating NLO-active units has been explored, and similar strategies could be applied to (m-Chlorophenyl)-Malononitrile. dtic.mil

Furthermore, the chromophoric nature of malononitrile derivatives suggests their potential use in the development of novel dyes . ontosight.airesearchgate.netnih.govrsc.orgdnu.dp.ua Specifically, the synthesis of azo dyes based on (m-Chlorophenyl)-Malononitrile could lead to new colorants with specific absorption characteristics and potential applications in various industries. ontosight.aidnu.dp.ua

Material TypePotential PropertiesPotential Applications
Nonlinear Optical Materials High hyperpolarizability, optical limitingOptical switching, data storage, telecommunications
Functional Polymers Enhanced thermal stability, specific optical propertiesAdvanced coatings, electronic devices, sensors
Functional Dyes Specific absorption spectra, solvatochromismTextiles, printing, imaging technologies

Q & A

Q. What are the key safety protocols for handling (m-chlorophenyl)malononitrile in laboratory settings?

  • Methodological Answer : Researchers must prioritize safety due to the compound’s reactivity. Key steps include:
  • Training : Ensure personnel are trained in handling nitriles and chlorinated compounds, referencing SDS guidelines .
  • Storage : Store away from oxidizing agents (e.g., peroxides) and strong acids/bases to prevent hazardous reactions .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact risks .
  • Emergency Protocols : Implement first-aid measures for inhalation (fresh air, oxygen) and contamination (immediate clothing removal) .

Q. How can the purity of (m-chlorophenyl)malononitrile be validated after synthesis?

  • Methodological Answer : Purity assessment requires a multi-technique approach:
  • Chromatography : Use GC-MS or HPLC with a C18 column to quantify impurities; compare retention times with standards .
  • Spectroscopy : Validate structure via FT-IR (C≡N stretch ~2200 cm⁻¹) and ¹³C NMR (nitrile carbons ~110–120 ppm) .
  • Melting Point : Confirm consistency with literature values (e.g., 30–33°C for malononitrile derivatives) .

Advanced Research Questions

Q. What density-functional theory (DFT) functionals are optimal for predicting (m-chlorophenyl)malononitrile’s electronic properties?

  • Methodological Answer : Hybrid functionals combining exact exchange and gradient corrections yield accurate predictions:
  • Functional Selection : B3LYP (Becke-3-Lee-Yang-Parr) is widely used for nitriles, balancing computational cost and accuracy .
  • Basis Sets : Pair with 6-311+G(d,p) for polarization/diffusion effects on electronegative atoms (Cl, N) .
  • Validation : Compare HOMO-LUMO gaps and dipole moments with experimental UV-Vis and dielectric constant data .

Q. How should researchers design experiments to resolve contradictions in thermal stability data for (m-chlorophenyl)malononitrile?

  • Methodological Answer : Address discrepancies through controlled variable testing:
  • Variables : Isolate factors like heating rate, atmosphere (N₂ vs. air), and sample morphology (crystalline vs. powdered) .
  • Techniques : Use TGA-DSC under inert conditions to decouple decomposition from oxidation .
  • Replicates : Conduct ≥3 trials to assess reproducibility; apply ANOVA to identify statistically significant outliers .

Q. What strategies mitigate interference from chlorinated byproducts in analytical methods for (m-chlorophenyl)malononitrile?

  • Methodological Answer : Optimize separation and detection protocols:
  • Chromatography : Use reverse-phase HPLC with a mobile phase of acetonitrile/0.1% formic acid to enhance peak resolution for chlorinated analogs .
  • Mass Spectrometry : Employ MRM (multiple reaction monitoring) in LC-MS/MS to distinguish target ions (e.g., m/z 191 for [M-H]⁻) from interferents .
  • Sample Prep : Include solid-phase extraction (C18 cartridges) to remove hydrophobic contaminants .

Data Analysis & Interpretation

Q. How can researchers reconcile discrepancies between computational and experimental vibrational spectra for (m-chlorophenyl)malononitrile?

  • Methodological Answer : Systematic validation steps include:
  • Frequency Scaling : Apply a scaling factor (e.g., 0.961 for B3LYP/6-31G*) to DFT-calculated IR frequencies to match experimental data .
  • Conformational Analysis : Use molecular dynamics (MD) simulations to identify dominant conformers affecting spectral peaks .
  • Sensitivity Testing : Compare spectra under varying humidity levels to assess environmental impacts on nitrile group vibrations .

Q. What statistical methods are recommended for analyzing dose-response relationships in toxicological studies of (m-chlorophenyl)malononitrile?

  • Methodological Answer : Employ dose-response modeling with rigorous statistical frameworks:
  • Nonlinear Regression : Fit data to Hill or Log-Logistic models using software like GraphPad Prism .
  • Benchmark Dose (BMD) : Calculate BMDL10 (lower confidence limit for 10% effect) to establish safe exposure thresholds .
  • Confounding Factors : Adjust for covariates (e.g., animal weight, solvent carrier) via ANCOVA .

Experimental Design

Q. How to optimize reaction conditions for synthesizing (m-chlorophenyl)malononitrile with high yield?

  • Methodological Answer : Apply a Design of Experiments (DoE) approach:
  • Variables : Test temperature (25–80°C), solvent (DMF vs. THF), and catalyst (e.g., K₂CO₃) .
  • Response Surface Methodology (RSM) : Use central composite design to model interactions between variables and maximize yield .
  • In Situ Monitoring : Track reaction progress via FT-IR for nitrile group formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.